molecular formula C18H20N2O2 B8734338 Benzamide, 4-methoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- CAS No. 37481-38-2

Benzamide, 4-methoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-

Cat. No. B8734338
M. Wt: 296.4 g/mol
InChI Key: IZDLNQZZFLQEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04022900

Procedure details

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline was reacted with 4-methoxybenzoyl chloride according to the procedure of Example 19 to yield 5-(4-methoxybenzamido)2-methyl-1,2,3,4-tetrahydroisoquinoline; m.p. 169.5°-171.5° C. after purification from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>>[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:1][C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]3)=[O:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2CCN(CC2=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NC2=C3CCN(CC3=CC=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.